Technical Whitepaper: 4-Chloro-2-cyano-6-nitrophenyl acetate (CAS 1071379-58-2)
Technical Whitepaper: 4-Chloro-2-cyano-6-nitrophenyl acetate (CAS 1071379-58-2)
Executive Summary
In the landscape of advanced organic synthesis and drug development, highly substituted aromatic systems serve as critical scaffolds for heterocyclic construction and targeted bioconjugation. 4-Chloro-2-cyano-6-nitrophenyl acetate (CAS 1071379-58-2) is a specialized, tetrasubstituted benzene derivative[1]. Featuring an acetate group flanked by strongly electron-withdrawing cyano (-CN) and nitro (-NO2) groups, alongside a para-chloro (-Cl) substituent, this molecule functions both as a highly reactive "active ester" for acyl transfer reactions and as a direct precursor for complex heterocycles such as benzoxazoles and quinazolines.
This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and self-validating synthetic protocols designed for researchers and drug development professionals.
Physicochemical Profiling
Understanding the quantitative properties of 4-chloro-2-cyano-6-nitrophenyl acetate is essential for predicting its solubility, reactivity, and chromatographic behavior[1]. The table below summarizes its core physicochemical data.
| Property | Value / Description |
| IUPAC Name | (4-Chloro-2-cyano-6-nitrophenyl) acetate |
| CAS Registry Number | 1071379-58-2 |
| Molecular Formula | C9H5ClN2O4 |
| Molecular Weight | 240.60 g/mol |
| Structural Features | 1,2,4,6-tetrasubstituted aromatic ring |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 (Acetate, Cyano, Nitro oxygens) |
| Topological Polar Surface Area (TPSA) | ~ 95.9 Ų (Estimated based on functional groups) |
Structural & Mechanistic Rationale
As a Senior Application Scientist, it is crucial to understand why this specific substitution pattern is synthetically valuable, rather than simply knowing what it is.
The "Active Ester" Paradigm
The reactivity of an aryl acetate is inversely proportional to the electron density on the phenolic oxygen. In 4-chloro-2-cyano-6-nitrophenyl acetate, the phenolate leaving group is exceptionally stabilized by:
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Mesomeric Effects (-M): The ortho-nitro and ortho-cyano groups delocalize the negative charge of the resulting phenolate anion across the entire ring system.
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Inductive Effects (-I): The para-chloro group further withdraws electron density through the sigma-bond framework.
Causality in Synthesis: Because the conjugate base (4-chloro-2-cyano-6-nitrophenolate) is highly stable, the acetate carbonyl carbon becomes fiercely electrophilic. This makes the compound an excellent acylating agent, capable of transferring its acetyl group to sterically hindered or weakly nucleophilic amines under mild conditions without the need for coupling reagents (like EDC or HATU).
Heterocyclic Precursor
Alternatively, the acetate group can serve as a transient protecting group. Selective reduction of the nitro group yields an ortho-aminophenol derivative. The spatial proximity of the resulting amine to the acetate group spontaneously drives an O-to-N acyl migration, followed by dehydration, yielding a 2-methylbenzoxazole core—a privileged pharmacophore in medicinal chemistry.
Divergent reactivity pathways of 4-chloro-2-cyano-6-nitrophenyl acetate.
Synthetic Methodology
The synthesis of 4-chloro-2-cyano-6-nitrophenyl acetate is typically achieved in two robust steps starting from the commercially available precursor 4-chloro-2-cyanophenol (CAS 13589-72-5)[2].
Synthetic workflow for 4-chloro-2-cyano-6-nitrophenyl acetate.
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each step includes specific analytical checkpoints to confirm the mechanistic success of the transformation before proceeding.
Step 1: Electrophilic Aromatic Nitration
Objective: Regioselective nitration of 4-chloro-2-cyanophenol at the ortho position (C6).
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Preparation: Dissolve 4-chloro-2-cyanophenol (1.0 eq) in glacial acetic acid (0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer and thermometer.
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Cooling: Chill the solution to 0–5 °C using an ice-water bath. Causality: Low temperatures prevent over-nitration and oxidative degradation of the phenol.
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Addition: Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (catalytic) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
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Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
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Workup: Pour the reaction mixture onto crushed ice. Filter the resulting yellow precipitate under vacuum, wash with cold water until the filtrate is pH neutral, and dry under a vacuum.
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Self-Validation Checkpoint:
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TLC: Confirm the disappearance of the starting material. The nitrated product will exhibit a distinct
shift. -
IR Spectroscopy: Look for the appearance of strong asymmetric and symmetric
stretching bands at ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively.
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Step 2: O-Acetylation
Objective: Conversion of the highly acidic nitrophenol to the target acetate (CAS 1071379-58-2)[3].
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Preparation: Suspend 4-chloro-2-cyano-6-nitrophenol (1.0 eq) in anhydrous dichloromethane (DCM) (0.3 M).
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Base Addition: Add pyridine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq). Causality: DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate, which is crucial given the poor nucleophilicity of the electron-deficient nitrophenol.
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Acylation: Cool the mixture to 0 °C and add acetic anhydride (1.2 eq) dropwise.
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Reaction: Stir at room temperature for 4 hours.
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Workup: Quench the reaction with saturated aqueous
. Extract with DCM. Wash the organic layer with 1N HCl (to remove pyridine), followed by brine. Dry over anhydrous , filter, and concentrate in vacuo. Recrystallize from ethanol/hexane. -
Self-Validation Checkpoint:
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IR Spectroscopy: The broad phenolic
stretch (~3300 cm⁻¹) must completely disappear. A sharp, high-frequency ester stretch should appear at ~1765 cm⁻¹ (shifted higher than typical esters due to the electron-withdrawing ring). -
1H NMR (CDCl3): Appearance of a sharp 3H singlet at ~2.40 ppm corresponding to the acetate methyl group, and the complete absence of the downfield phenolic proton.
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References
- "1071379-58-2 - 化源网 - cas号查询", Chemsrc.
- "Benzonitrile,5-chloro-2-hydroxy-;13589-72-5", Axsyn.
- "ETHYL 2-CYANO-2-(2-NITROPHENYL)ACETATE 65548-02-9 wiki", Guidechem.
